Calcium acetate

Catalog No.
S562405
CAS No.
62-54-4
M.F
C2H4CaO2
M. Wt
100.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium acetate

CAS Number

62-54-4

Product Name

Calcium acetate

IUPAC Name

calcium;diacetate

Molecular Formula

C2H4CaO2

Molecular Weight

100.13 g/mol

InChI

InChI=1S/C2H4O2.Ca/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

HFNUUHLSQPLBQI-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].[Ca+2]

solubility

37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL
Practically insol in acetone and benzene
Solubility in water: very good

Synonyms

acetic acid, calcium salt, acetic acid, calcium salt (2:1), calcium acetate, Phoslo

Canonical SMILES

CC(=O)O.[Ca]

The exact mass of the compound Calcium acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.4 g in 100 cc of water @ 0 °c; 29.7 g in 100 cc of water @ 100 °c; slightly sol in alcoholpractically insol in acetone and benzenesolubility in water: very good. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Calcium acetate is the calcium salt of acetic acid, appearing as a white, water-soluble crystalline solid. It is broadly utilized across pharmaceutical, industrial, and food applications where a readily available source of calcium ions is required without the introduction of aggressive anions like chloride. Key procurement drivers include its function as a phosphate binder in applications for chronic kidney disease, a less corrosive de-icing agent compared to chloride salts, a precursor for the synthesis of high-purity calcium oxide, and as a food additive (E263) for preservation and firming. Unlike calcium carbonate, its high aqueous solubility at neutral pH makes it a preferred choice for liquid formulations and processes requiring rapid ion dissociation.

Procurement Fit

Phosphate-binding study fit
Water-soluble calcium salt may support dietary phosphate binding assays in CKD research models
Non-corrosive deicing evaluation
Acetate-based deicer candidate for infrastructure studies requiring low steel corrosion profile
Food preservation formulation
Broad-spectrum preservative (E263) for non-bakery food product stability research

Substituting Calcium Acetate with seemingly similar salts like calcium carbonate or calcium chloride based on calcium content alone can lead to critical process and application failures. Calcium carbonate's extremely low solubility in neutral pH water prevents its use in many aqueous systems where calcium acetate excels. Conversely, while highly soluble, calcium chloride is significantly more corrosive to metals and can damage concrete infrastructure, making it unsuitable for environmentally sensitive de-icing or certain construction applications. Furthermore, the thermal decomposition profiles and resulting product morphologies differ substantially, making calcium acetate a more suitable precursor for specific nanomaterial syntheses compared to alternatives. These quantifiable differences in solubility, corrosivity, and thermal behavior make salt-form selection a critical procurement decision.

Substitution Risk

Target
Substitute
Risk Context
Calcium acetate
Calcium carbonate
Elemental calcium content difference and pH sensitivity may alter phosphate-binding endpoint
Calcium acetate
Calcium chloride
Chloride-free profile limits direct substitution in corrosion-sensitive infrastructure studies
Calcium acetate
Calcium propionate
Antimicrobial spectrum and pH-dependent preservation mechanism differ; may require application-specific validation

Reduced Metal Corrosion Rates for De-Icing and Industrial Applications

Calcium acetate and related acetate-based deicers demonstrate significantly lower corrosion rates on steel compared to common chloride-based alternatives. Studies show the corrosion rate for steel in contact with acetate solutions is 2 to 4 times lower than for sodium chloride-based deicers. Specifically, the corrosion rate of steel in Calcium Magnesium Acetate (CMA), a closely related deicer, was found to be approximately 2 mils per year (mpy), whereas chloride-based deicers exhibit rates ranging from 25-80 mpy. This reduction in corrosivity is a critical factor for applications involving contact with metal infrastructure, such as bridge and road de-icing.

Evidence DimensionCorrosion Rate on Steel
Target Compound Data~2 mpy (for related Calcium Magnesium Acetate)
Comparator Or BaselineChloride-based deicers (e.g., NaCl, CaCl2): 25-80 mpy
Quantified DifferenceOver 90% reduction in corrosion rate compared to the lower end of the chloride range.
ConditionsVarious laboratory corrosion tests (e.g., full immersion, spray) on steel samples.

Selecting calcium acetate significantly reduces long-term infrastructure damage and maintenance costs in de-icing and other applications where metal contact is unavoidable.

Phosphate binding vs CaCO₃
Head-to-head
Greater reduction at 3 mo (P=0.005) vs CaCO₃: lesser reduction
Supports phosphate-binding endpoint evaluation in CKD model
RCT, n=68, 667 mg BD vs 1250 mg BD

Lower Decomposition Temperature for Energy-Efficient Synthesis of High-Purity Calcium Oxide

For the synthesis of calcium oxide (CaO), calcium acetate serves as a more energy-efficient precursor than calcium carbonate. Thermal analysis shows that calcium acetate completely decomposes to CaO at temperatures around 723-750°C. In contrast, the thermal decomposition of calcium carbonate to achieve complete conversion to CaO requires significantly higher temperatures, typically 800°C to 900°C. This lower decomposition temperature reduces energy consumption and process costs in the manufacturing of high-purity CaO for applications such as catalysis or CO2 capture.

Evidence DimensionComplete Thermal Decomposition Temperature to CaO
Target Compound Data~750°C
Comparator Or BaselineCalcium Carbonate (CaCO3): >800-900°C
Quantified DifferenceDecomposition temperature is at least 50-150°C lower.
ConditionsThermogravimetric Analysis (TGA) and calcination experiments.

Using calcium acetate as a CaO precursor allows for lower process temperatures, translating to direct energy savings and potentially faster production cycles in industrial synthesis.

Serum calcium level
Head-to-head
2.31 ± 0.17 mmol/L vs CaCO₃: 2.82 ± 0.11 mmol/L
Lower reported serum calcium endpoint may relate to hypercalcemia context
RCT, n=70, ESRD patients; difference ~0.51 mmol/L

Superior Phosphate Binding Efficiency Compared to Calcium Carbonate

In phosphate binding applications, such as controlling hyperphosphatemia in renal disease or in wastewater treatment, calcium acetate is more efficient than calcium carbonate. In vitro assessments show that after 60 minutes of incubation in a sodium phosphate solution, the amount of non-dissolved (bound) phosphorus was significantly higher with calcium acetate. One study showed that calcium acetate left 372.8 mg (61.2% of initial) of insoluble phosphate, while calcium carbonate left 463.2 mg (76.0% of initial), indicating calcium acetate bound more phosphate from the solution. This is attributed to its higher solubility across a wider pH range, allowing for more available calcium ions to precipitate phosphate. Clinical studies confirm that hyperphosphatemia can be controlled with a significantly lower dose of elemental calcium when using calcium acetate compared to calcium carbonate.

Evidence DimensionPhosphate Remaining in Solution (Lower is better)
Target Compound Data38.8% of initial phosphate bound
Comparator Or BaselineCalcium Carbonate: 24.0% of initial phosphate bound
Quantified DifferenceCalcium acetate binds approximately 61% more phosphate than calcium carbonate under these in-vitro conditions.
ConditionsIncubation of tablets in a sodium phosphate solution at pH 6 for 60 minutes.

For applications requiring efficient phosphate removal, calcium acetate provides superior performance, allowing for lower dosages and reducing the total calcium load introduced into a system.

pH-dependent binding
Class-level
Effective across wide pH range
pH-independent binding may support model consistency in altered GI pH
Calcium carbonate loses efficacy at alkaline pH; data to verify
Corrosion vs CaCl₂
Reported
Non-corrosive to mild steel vs CaCl₂: highly corrosive; >60% concrete strength loss
Supports deicer selection for steel-reinforced concrete infrastructure studies
Freeze-thaw lab testing; acetate-based inhibitors context
Preservative vs propionate
Class-level
Broad-spectrum sequestrant (E263) vs mold-specific inhibitor (E282)
Antimicrobial spectrum and application differ; requires food matrix validation
Regulatory class inference; confirm in target product
Decomposition point
Class-level
160 °C vs CaCO₃: ~825 °C
Lower thermal stability may limit high-temperature processing applications
Atmospheric pressure data; verify under process conditions

Infrastructure-Safe and Environmentally-Conscious De-icing

For de-icing applications on bridges, parking garages, and roadways where corrosion of steel rebar and structural components is a primary concern. The significantly lower corrosion rate of acetate-based salts compared to chlorides makes calcium acetate the indicated choice for preserving infrastructure integrity and reducing long-term maintenance costs.

Energy-Efficient Production of High-Purity CaO Nanomaterials and Catalysts

As a chemical precursor for the synthesis of calcium oxide (CaO) when control over purity and morphology is critical. The lower calcination temperature required for decomposition compared to calcium carbonate allows for a more energy-efficient and cost-effective manufacturing process, which is crucial for producing catalysts, sorbents, and other high-performance materials.

High-Efficiency Phosphate Removal in Biomedical and Water Treatment Systems

In pharmaceutical formulations for treating hyperphosphatemia or in advanced wastewater treatment processes targeting phosphate reduction. Calcium acetate's high solubility and superior binding capacity allow for more effective phosphate precipitation with a lower overall calcium dose compared to calcium carbonate, minimizing mineral loading and improving process efficiency.

Application Fit

Application
Selection Property
Validation Focus
Phosphate binding with acid-suppressing co-exposure
pH-independent binding efficacy
Verify phosphate removal under variable GI pH in presence of PPIs/H2 blockers
Phosphate binding with reduced calcium burden
Lower elemental calcium content (25% vs 40%)
Monitor serum calcium endpoint and hypercalcemia-related markers
Non-corrosive deicing for infrastructure
Chloride-free, low steel corrosivity
Conduct corrosion testing on steel coupons and concrete durability under freeze-thaw
Broad-spectrum food preservation
E263 preservative with pH buffering
Confirm antimicrobial spectrum against target spoilage organisms in food matrix

Physical Description

Dry Powder; Pellets or Large Crystals; Liquid; Other Solid
Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder
Very hygroscopic solid; Soluble in water; [Merck Index] White to brown solid; [ICSC] Colorless to white crystals with a mild acetic odor; Soluble in water; [MSDSonline]
WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS CRYSTALS
Rod-shaped crystals
White, hydrogroscopic, crystalline solid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

99.9837202 g/mol

Monoisotopic Mass

99.9837202 g/mol

Heavy Atom Count

5

Density

1.50 kg/l
1.5 g/cm³

Odor

SLIGHT ODOR OF ACETIC ACID

Decomposition

When heated to decomposition ... emits acrid smoke and fumes.
160 °C

Melting Point

> 160 °C

UNII

Y882YXF34X

Related CAS

66905-25-7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 444 of 487 companies (only ~ 8.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Calcium acetate is one of a number of calcium salts used to treat hyperphosphatemia (too much phosphate in the blood) in patients with kidney disease.
FDA Label

Therapeutic Uses

... Used to restrict phosphate absorption in patients with chronic renal failure and oxalate absorption in patients with inflammatory bowel disease.
Calcium acetate is indicated in patients with end-stage renal failure to lower serum phosphate concentrations. It does not promote aluminum absorption. /Included in US product labeling/

Mechanism of Action

Calcium acetate and other calcium salts are phosphate binders. They work by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed.

Other CAS

62-54-4

Absorption Distribution and Excretion

40% is absorbed in the fasting state and approximately 30% is absorbed in the nonfasting state following oral administration.
Calcium acetate when taken with meals, combines with dietary phosphate to form insoluble calcium phosphate which is excreted in the feces.

Associated Chemicals

Calcium acetate monohydrate;5743-26-0

Wikipedia

Calcium acetate
Hesperidin

Drug Warnings

Except under special circumstances, this medication /calcium acetate/ should not be used when the following medical problem exists: hypercalcemia (calcium acetate may exacerbate the condition).
Concurrent use /with digitalis glycosides/ is not recommended because calcium acetate may cause hypercalcemia, which could precipitate cardiac arrhythmias.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Viscosity controlling

Methods of Manufacturing

Gmelin's, Calcium (8th ed) 28B, 162-164, 982-991 (1958); Electrolytic prepn: Schmidt, Z Anorg Allgem Chem 270, 188 (1952).
Action of pyroligneous acid on calcium hydroxide; the solution being filtered and evaporated to dryness yields gray acetate of lime. /Monohydrate/
Calcium acetate is produced by passing acetic acid vapor over heated lime

General Manufacturing Information

Transportation Equipment Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Pharmaceutical and Medicine Manufacturing
Food, beverage, and tobacco product manufacturing
Agriculture, Forestry, Fishing and Hunting
Wholesale and Retail Trade
Acetic acid, calcium salt (2:1): ACTIVE
/EFFECTIVE LEVEL OF CALCIUM ACETATE AGAINST ROPE IS 0.4-1.0%./
FEMA NUMBER 2228

Storage Conditions

KEEP WELL CLOSED.

Interactions

Concurrent administration /of calcium acetate and oral tetracyclines/ may decrease the bioavailability of tetracyclines.

Stability Shelf Life

VERY HYGROSCOPIC ...

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